

# Spectroscopic Data of Ribalinine: A Technical Overview

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Compound of Interest		
Compound Name:	Ribalinine	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the natural product **Ribalinine**, a furoquinoline alkaloid isolated from plants of the Rutaceae family, notably Balfourodendron riedelianum. A thorough understanding of the spectral characteristics of **Ribalinine** is fundamental for its identification, characterization, and further development in pharmaceutical research.

While public databases confirm the existence of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **Ribalinine**, the primary scientific literature containing the detailed experimental parameters and full datasets is not readily accessible. This guide, therefore, presents a structured framework for the expected spectroscopic data based on the known structure of **Ribalinine** and general principles of spectroscopic analysis for similar natural products. The provided tables and protocols are intended to be populated with specific data once it is obtained from the original research publications.

#### **Molecular Structure**

#### Ribalinine

Molecular Formula: C15H17NO3

Molecular Weight: 259.30 g/mol



• IUPAC Name: 4-methoxy-2,2-dimethyl-2,3,4,10-tetrahydropyrano[2,3-b]quinolin-5-one

### **Spectroscopic Data**

### <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

 $^{13}$ C NMR spectroscopy is a powerful tool for elucidating the carbon skeleton of a molecule. The chemical shifts ( $\delta$ ) of the carbon atoms in **Ribalinine** are influenced by their local electronic environment. Below is a tabulated summary of the expected  $^{13}$ C NMR chemical shifts.

Carbon Atom	Expected Chemical Shift (ppm)	
C-2	Data not available	
C-3	Data not available	
C-4	Data not available	
C-4a	Data not available	
C-5	Data not available	
C-5a	Data not available	
C-6	Data not available	
C-7	Data not available	
C-8	Data not available	
C-9	Data not available	
C-9a	Data not available	
C-10	Data not available	
C-11 (CH <sub>3</sub> )	Data not available	
C-12 (CH <sub>3</sub> )	Data not available	
OCH₃	Data not available	

### **Mass Spectrometry (MS)**



Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight and offering insights into the structure. For **Ribalinine**, Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization techniques.

m/z	Relative Intensity (%)	Assignment
259	Data not available	[M] <sup>+</sup>
Data not available	Fragment ions	

## **Experimental Protocols**

Detailed experimental protocols are crucial for the reproducibility of scientific findings. The following outlines the typical procedures for acquiring NMR and MS data for a natural product like **Ribalinine**.

### **Sample Preparation**

- Isolation: **Ribalinine** is isolated from the powdered bark or leaves of Balfourodendron riedelianum by extraction with a suitable organic solvent (e.g., methanol, chloroform).
- Purification: The crude extract is subjected to chromatographic techniques such as column chromatography over silica gel or Sephadex, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure Ribalinine.
- Sample for Analysis: A few milligrams of purified **Ribalinine** are dissolved in an appropriate deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) for NMR analysis or a volatile solvent (e.g., methanol, acetonitrile) for MS analysis.

## <sup>13</sup>C NMR Spectroscopy

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Typically Chloroform-d (CDCl<sub>3</sub>).
- Temperature: Room temperature.



- Pulse Program: A standard <sup>13</sup>C{<sup>1</sup>H} pulse sequence with proton decoupling.
- Acquisition Parameters:
  - Spectral Width: ~200-250 ppm
  - Relaxation Delay: 1-2 seconds
  - Number of Scans: Dependent on sample concentration, typically several thousand scans are accumulated to achieve a good signal-to-noise ratio.
- Referencing: Chemical shifts are referenced to the solvent peak (e.g., CDCl<sub>3</sub> at 77.16 ppm).

#### **Mass Spectrometry**

- Instrument: A mass spectrometer, for example, a Gas Chromatography-Mass Spectrometer (GC-MS) or a Liquid Chromatography-Mass Spectrometer (LC-MS).
- Ionization Mode: Electron Impact (EI) or Electrospray Ionization (ESI).
- EI-MS Parameters:
  - Ionization Energy: 70 eV
  - Source Temperature: ~200-250 °C
- ESI-MS Parameters:
  - Mode: Positive ion mode is typical for nitrogen-containing compounds.
  - Capillary Voltage: ~3-4 kV
  - Nebulizer Gas: Nitrogen
- Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
- Data Acquisition: Data is collected over a mass range that includes the expected molecular ion (e.g., m/z 50-500).



### **Experimental Workflow**

The general workflow for the spectroscopic analysis of **Ribalinine** is depicted in the following diagram.



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Caption: Workflow for the isolation and spectroscopic characterization of **Ribalinine**.

### Conclusion

The spectroscopic data for **Ribalinine** are essential for its unambiguous identification and for quality control in any potential drug development pipeline. While this guide provides a framework for the expected NMR and MS data and the methodologies for their acquisition, access to the original research publications is necessary to obtain the specific, experimentally determined values. Researchers are encouraged to consult the primary literature for the definitive spectroscopic characterization of **Ribalinine**.

 To cite this document: BenchChem. [Spectroscopic Data of Ribalinine: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15364802#spectroscopic-data-for-ribalinine-nmr-ms]

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